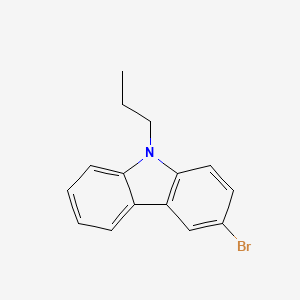

3-Bromo-9-propyl-9H-carbazole

Descripción general

Descripción

3-Bromo-9-propyl-9H-carbazole: is a derivative of carbazole, an aromatic heterocyclic organic compound Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties

Mecanismo De Acción

Target of Action

The primary target of 3-Bromo-9-propyl-9H-carbazole is the aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic (aryl) hydrocarbons . The compound acts as an agonist for this receptor .

Mode of Action

This compound interacts with its target by binding to the aryl hydrocarbon receptor. This binding can activate the receptor and initiate a series of biochemical reactions . The compound’s brominated 9H-carbazole structure is crucial for this interaction .

Result of Action

The activation of the aryl hydrocarbon receptor by this compound can lead to various molecular and cellular effects. The specific effects depend on the biological context and require further investigation .

Análisis Bioquímico

Biochemical Properties

3-Bromo-9-propyl-9H-carbazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of biological responses to environmental toxins. This compound acts as an agonist of AhR, binding to the receptor and modulating its activity . This interaction can lead to changes in the expression of genes involved in detoxification processes and other cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AhR by this compound can lead to the induction of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds . Additionally, this compound can affect the expression of genes related to cell proliferation, apoptosis, and inflammation, thereby impacting cell function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The binding of this compound to AhR leads to the translocation of the receptor to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, initiating their transcription . This mechanism highlights the role of this compound in regulating gene expression and cellular responses to environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and air can lead to gradual degradation, affecting its potency and efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can induce sustained changes in gene expression and cellular metabolism, highlighting its potential for chronic exposure studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can activate AhR and induce the expression of detoxification enzymes without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including hepatotoxicity, immunotoxicity, and disruption of endocrine function . These dose-dependent effects underscore the importance of careful dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. Upon activation by AhR, these enzymes metabolize this compound into various metabolites, which can further interact with other biomolecules and influence metabolic flux . The compound’s metabolism can also affect the levels of endogenous metabolites, potentially altering cellular homeostasis and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that the compound can accumulate in the liver, where it exerts its effects on detoxification pathways .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The presence of targeting signals or post-translational modifications can direct this compound to specific organelles, where it can interact with target biomolecules and modulate their activity. For example, the binding of this compound to AhR in the cytoplasm leads to its translocation to the nucleus, where it regulates gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-propyl-9H-carbazole typically involves the bromination of 9-propyl-9H-carbazole. One common method is the reaction of 9-propyl-9H-carbazole with N-bromosuccinimide (NBS) in an appropriate solvent such as tetrahydrofuran at room temperature . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 3-position of the carbazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the bromination process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-9-propyl-9H-carbazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The carbazole core can be oxidized under specific conditions to form different oxidation products.

Reduction Reactions: The compound can be reduced to remove the bromine atom or alter the propyl group.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed:

Substitution Reactions: Products include various substituted carbazole derivatives depending on the nucleophile used.

Oxidation Reactions: Products may include carbazole quinones or other oxidized derivatives.

Reduction Reactions: Products include dehalogenated carbazole or reduced propyl derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Recent studies have highlighted the potential of carbazole derivatives, including 3-Bromo-9-propyl-9H-carbazole, in cancer therapy. A series of N-substituted carbazole imidazolium salts were synthesized and tested for cytotoxicity against various human tumor cell lines. The results indicated that modifications at the 3-position significantly influenced antitumor activity, with some derivatives showing IC50 values as low as 0.51 μM against specific cancer cell lines . This suggests that this compound could be a valuable scaffold for developing new anticancer agents.

Table 2: Cytotoxicity Data for Carbazole Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HL-60 | 0.51 |

| SMMC-7721 | 2.48 | |

| MCF-7 | TBD | |

| SW480 | TBD |

Environmental Science

Aryl Hydrocarbon Receptor Agonist

this compound has been identified as an aryl hydrocarbon receptor (AhR) agonist, making it relevant for environmental testing and research. Its ability to activate AhR pathways can be utilized in studies assessing the impact of pollutants on biological systems . This application underscores the importance of understanding how such compounds interact with environmental receptors.

Case Studies

Case Study 1: Synthesis and Application in OLEDs

A notable study demonstrated the synthesis of various derivatives from this compound aimed at optimizing their properties for use in OLEDs. The derivatives were characterized by their efficiency in transporting holes within the device architecture, leading to improved luminosity and stability compared to traditional materials .

Case Study 2: Antitumor Activity Investigation

Another investigation focused on evaluating the cytotoxic effects of N-substituted derivatives on multiple cancer cell lines. The study revealed that structural modifications at the 3-position could lead to significant enhancements in antitumor efficacy, providing insights into potential drug development pathways .

Comparación Con Compuestos Similares

- 3-Bromo-9H-carbazole

- 9-Propyl-9H-carbazole

- 3-Methyl-9H-carbazole

- 3,6-Dibromo-9H-carbazole

Comparison: 3-Bromo-9-propyl-9H-carbazole is unique due to the presence of both a bromine atom and a propyl group, which enhance its reactivity and potential applications compared to other carbazole derivatives. For example, 3-Bromo-9H-carbazole lacks the propyl group, which may limit its solubility and reactivity in certain applications. Similarly, 9-Propyl-9H-carbazole lacks the bromine atom, reducing its potential for further functionalization through substitution reactions .

Actividad Biológica

3-Bromo-9-propyl-9H-carbazole is a derivative of carbazole, a compound known for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is characterized by its bromine substitution at the 3-position of the carbazole structure. This modification enhances its reactivity and biological properties. The compound is typically synthesized through the reaction of 9H-carbazole with N-bromosuccinimide (NBS) in tetrahydrofuran at room temperature .

Aryl Hydrocarbon Receptor (AhR) Agonism

The primary mechanism of action for this compound involves its role as an agonist of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates various downstream signaling pathways that can influence gene expression and cellular metabolism. The binding process leads to:

- Translocation to the Nucleus : The AhR translocates to the nucleus upon activation.

- Dimerization : It forms a complex with AhR nuclear translocator (ARNT).

- Gene Regulation : This complex binds to xenobiotic response elements (XREs) in target gene promoters, initiating transcription.

Biological Activities

The biological activities of this compound have been studied in various contexts:

Anticancer Activity

Research indicates that carbazole derivatives exhibit significant anticancer properties. For example, studies have shown that carbazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress .

Antimicrobial Properties

Carbazole derivatives, including this compound, have demonstrated antimicrobial activity against a range of bacterial strains. In vitro studies revealed that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Some derivatives have shown potential neuroprotective effects, suggesting their utility in treating neurodegenerative diseases. For instance, certain carbazole compounds have been identified as potent inhibitors of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .

Table 1: Summary of Biological Activities

Recent Research Insights

- SARS-CoV-2 Main Protease Inhibition : A study evaluated carbazole derivatives for their binding affinity against SARS-CoV-2 main protease. Compounds showed comparable or superior binding affinities to standard antiviral drugs, indicating their potential as therapeutic agents against COVID-19 .

- Structure-Activity Relationship Studies : Research on various carbazole derivatives has revealed significant structure-activity relationships that inform their biological potency and selectivity .

Propiedades

IUPAC Name |

3-bromo-9-propylcarbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN/c1-2-9-17-14-6-4-3-5-12(14)13-10-11(16)7-8-15(13)17/h3-8,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUGURGUESHHLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)Br)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.